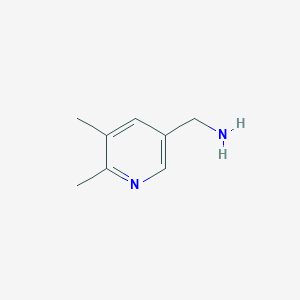

(5,6-Dimethylpyridin-3-YL)methanamine

Description

Properties

IUPAC Name |

(5,6-dimethylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-8(4-9)5-10-7(6)2/h3,5H,4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPPCWKRQPEFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Pyridine-3-carbonitrile Derivatives

A common approach involves the reduction of 5,6-dimethylpyridine-3-carbonitrile or related nitrile derivatives to the corresponding aminomethyl compound. For example, a method analogous to the synthesis of (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine uses lithium aluminum hydride (LAH) reduction of the nitrile intermediate:

- Procedure:

Lithium aluminum hydride (2 M in tetrahydrofuran) is added dropwise to a cooled suspension of the nitrile derivative in diethyl ether under inert atmosphere. The reaction is stirred at ambient temperature for an extended period (e.g., 20 hours). After quenching with water and base, the product is isolated by filtration and concentration, yielding the methanamine derivative as a solid or oil. - Example: This method was successfully applied to synthesize (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine with good yield (approx. 98%) and purity.

By analogy, the same approach can be adapted for the 5,6-dimethyl substituted pyridine nitrile precursor to obtain (5,6-dimethylpyridin-3-yl)methanamine.

Reductive Amination of Pyridine-3-carboxaldehydes

Another potential route is reductive amination of 5,6-dimethylpyridine-3-carboxaldehyde with ammonia or ammonium salts:

- Procedure:

The aldehyde is reacted with ammonia in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride under mild conditions. This converts the aldehyde group to the corresponding methanamine. - Notes:

This method requires the availability or synthesis of the 5,6-dimethylpyridine-3-carboxaldehyde intermediate, which can be prepared from the corresponding carboxylic acid or ester derivatives through reduction or other transformations.

Synthesis via Ester Reduction Followed by Amination

Starting from methyl 5,6-dimethylpyridine-3-carboxylate, reduction to the corresponding alcohol (hydroxymethyl derivative) followed by conversion to the amine is another viable route:

- Step 1: Reduction of methyl 5,6-dimethylpyridine-3-carboxylate with sodium borohydride in tetrahydrofuran or methanol to yield (5,6-dimethylpyridin-3-yl)methanol.

- Step 2: Conversion of the alcohol to the amine via substitution reactions, for example, by converting the alcohol to a halide (e.g., using thionyl chloride) followed by nucleophilic substitution with ammonia or an amine source.

- References: Similar methods have been reported for related compounds such as (4-methoxy-5,6-dimethylpyridin-3-yl)methanol.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The LAH reduction method is favored for its directness and efficiency, avoiding multiple purification steps. However, it requires careful handling of reactive hydride reagents and inert atmosphere conditions.

- Reductive amination offers a milder alternative but depends on the availability of the aldehyde intermediate, which may require additional synthetic steps.

- The ester reduction followed by substitution is a classical approach but can be less efficient due to multiple steps and potential side reactions during halogenation and amination.

- Purity and yield optimization often involve controlling reaction times, temperatures, and reagent stoichiometry, as well as purification techniques such as recrystallization or chromatography.

- Analytical characterization typically involves NMR (1H, 13C), MS, and melting point determination to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethylpyridin-3-YL)methanamine undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO as oxidizing agents.

Reduction: Lithium aluminum hydride as a reducing agent.

Substitution: Various halides and bases for nucleophilic substitution reactions.

Major Products

Oxidation: Aldehydes and ketones.

Reduction: Secondary and tertiary amines.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

(5,6-Dimethylpyridin-3-YL)methanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5,6-Dimethylpyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

(4,6-Dimethylpyridin-3-yl)methanamine Hydrochloride

This isomer shifts the methyl groups to the 4- and 6-positions. Its hydrochloride salt is noted for superior solubility and versatility in synthetic applications compared to the 5,6-dimethyl analog .

(6-Methylpyridin-3-yl)methanamine

Lacking the 5-methyl group, this simpler derivative exhibits reduced lipophilicity (lower logP) and a smaller molecular footprint. It serves as a baseline for studying the impact of additional methyl groups on pharmacokinetics .

Halogenated Derivatives

1-(2-Chloro-5,6-dimethylpyridin-3-yl)methanamine Hydrochloride

The introduction of a chlorine atom at the 2-position increases electron-withdrawing effects, lowering the pKa of the amine group. This modification enhances stability under acidic conditions and may improve blood-brain barrier penetration in CNS-targeting drugs .

Complex Heterocyclic Derivatives

[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine

Incorporating a pyrrolidine ring at the 2-position introduces conformational rigidity and additional hydrogen-bonding sites. This compound demonstrates enhanced selectivity for dopamine D3 receptors (D3R Ki = 85.7–144.7 nmol/L) compared to simpler analogs, highlighting the role of bulky substituents in receptor specificity .

N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine

This derivative replaces the pyridine ring with an imidazothiazole core and adds a sulfonylphenyl group. It exhibits potent anti-mycobacterial activity (IC50 = 1.2–1.4 μM), underscoring the importance of extended aromatic systems in targeting microbial enzymes .

Functionalized Side Chains

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine

The methoxyethoxy side chain increases hydrophilicity and metabolic stability. Such derivatives are often explored for oral bioavailability in antiviral or anti-inflammatory agents .

[6-(Thiophen-3-yl)pyridin-3-yl]methanamine

This compound is a candidate for kinase inhibition studies .

Key Research Findings

- The 4,6-dimethyl isomer avoids this trade-off by positioning substituents away from the amine .

- Receptor Selectivity : Bulky substituents (e.g., pyrrolidine) improve D3R selectivity over D2R, critical for minimizing side effects in neurological therapies .

- Antimicrobial Activity : Extended aromatic systems (e.g., imidazothiazole) enhance penetration into microbial membranes, correlating with lower IC50 values .

Biological Activity

(5,6-Dimethylpyridin-3-YL)methanamine is a compound characterized by its pyridine structure, featuring two methyl groups at the 5 and 6 positions and a methanamine group at the 3 position. This structural configuration is significant for its biological activity, particularly in pharmacological applications. The compound's interactions with various biological targets have been the focus of several studies, revealing potential therapeutic benefits.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Methyl Substituents : Two methyl groups at the 5 and 6 positions enhance lipophilicity.

- Amine Functionality : The methanamine group contributes to its reactivity and ability to form hydrogen bonds with biological molecules.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Similar compounds have demonstrated efficacy against several cancer cell lines. The mechanism often involves modulation of neurotransmitter systems or inhibition of specific enzymes related to cancer progression.

- Neuroprotective Effects : Studies suggest that this compound may influence glutamate receptors, which are crucial in neurological functions and disorders. This interaction could lead to protective effects against neurodegenerative diseases.

- Enzyme Inhibition : The compound's amine group allows it to interact with enzymes, potentially inhibiting their activity. For example, it has been linked to the inhibition of enzymes involved in metabolic pathways relevant to cancer and neurological disorders .

The proposed mechanism of action for this compound involves:

- Hydrogen Bonding : The amine group forms hydrogen bonds with target biomolecules, influencing their function.

- Electrostatic Interactions : These interactions facilitate binding to specific receptors or enzymes, modulating their activity.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains ethynyl group; similar pyridine | Antagonist for glutamate receptors |

| 3-Amino-5-methylpyridine | Amino group at different position | Potential anti-inflammatory properties |

| 4-(Methylthio)pyridine | Methylthio substitution on pyridine | Involved in enzyme inhibition |

| 2-Methylpyridine | Methyl substitution on pyridine | Used in organic synthesis |

These compounds exhibit unique properties due to variations in substituents and positions on the pyridine ring, underscoring the importance of structural nuances in determining pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research has shown that derivatives of this compound can inhibit cell proliferation in specific cancer lines. For instance, one study reported an IC50 value indicating effective inhibition at micromolar concentrations .

- Mechanistic Studies : Investigations into its interaction with neurotransmitter systems revealed that it modulates glutamate receptor activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

- Pharmacokinetics and ADME Properties : Studies assessing absorption, distribution, metabolism, and excretion (ADME) properties indicate favorable profiles for therapeutic use .

Q & A

Q. What are the optimal synthetic routes for (5,6-Dimethylpyridin-3-YL)methanamine, and how can purity be ensured?

The synthesis typically involves alkylation of 5,6-dimethylpyridine-3-carbaldehyde with ammonia or primary amines under acidic or basic conditions. A common method employs reductive amination using sodium cyanoborohydride or hydrogenation over palladium catalysts. Purification is achieved via fractional distillation or column chromatography (silica gel, eluent: methanol/dichloromethane 5:95). Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (δ 2.25 ppm for methyl groups, δ 3.75 ppm for CH2NH2) .

Q. How do the physicochemical properties of this compound influence its reactivity?

The compound’s logP (calculated ~1.8) indicates moderate hydrophobicity, favoring solubility in polar aprotic solvents (e.g., DMF, DMSO). The two methyl groups at positions 5 and 6 sterically hinder electrophilic substitution at the pyridine ring, directing reactivity toward the amine group. Hydrogen bonding capacity (1 donor, 2 acceptors) enables coordination with metal catalysts or biomolecular targets .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : 1H NMR (D2O) shows singlet peaks for methyl groups (δ 2.25 ppm, 6H) and a triplet for CH2NH2 (δ 3.75 ppm, J = 6.2 Hz).

- MS : ESI-MS (positive mode) yields [M+H]+ at m/z 151.2, with fragmentation at m/z 134.1 (loss of NH2).

- IR : Stretching vibrations at 3350 cm⁻¹ (N-H), 1605 cm⁻¹ (C=C aromatic) confirm structure .

Advanced Research Questions

Q. How do the methyl groups at positions 5 and 6 influence regioselectivity in electrophilic substitution reactions?

The methyl groups act as ortho/para-directing substituents, but steric hindrance limits reactivity at the pyridine ring. Computational studies (DFT, B3LYP/6-31G*) show reduced electron density at position 4, favoring nucleophilic attacks on the amine group. Experimental data from nitration reactions confirm minimal ring substitution, with >90% reactivity at the NH2 site .

Q. How can HPLC methods be optimized to separate this compound from structurally similar regioisomers?

Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (85:15) + 0.1% diethylamine. Retention times differentiate regioisomers: (5,6-dimethyl) at 8.2 min vs. (4,5-dimethyl) at 9.7 min. MS/MS fragmentation patterns (e.g., m/z 134 vs. m/z 120 for methyl loss) provide additional validation .

Q. How should researchers resolve contradictions in reported reaction yields for amine-functionalized pyridine derivatives?

Discrepancies often arise from variations in catalyst loading (e.g., 5% vs. 10% Pd/C) or solvent polarity. Systematic DOE (Design of Experiments) analysis identifies critical factors:

Q. What strategies enhance the stability of this compound under oxidative conditions?

Storage under inert atmosphere (Argon) at -20°C prevents oxidation. Adding antioxidants (0.1% BHT) or formulating as a hydrochloride salt (confirmed by Cl– ion chromatography) improves shelf life. Accelerated stability studies (40°C/75% RH, 4 weeks) show <5% degradation via UPLC .

Q. How can this compound be applied in pharmacological target engagement studies?

The amine group facilitates conjugation with fluorophores (e.g., FITC) for fluorescence polarization assays. In vitro binding studies with G-protein-coupled receptors (GPCRs) use SPR (Surface Plasmon Resonance) with immobilized receptor proteins. EC50 values correlate with methyl group hydrophobicity, as shown in comparative studies with 4,5-dimethyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.